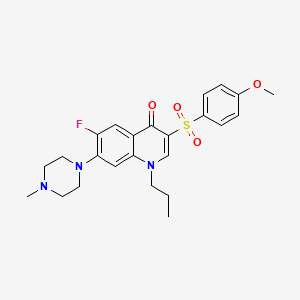

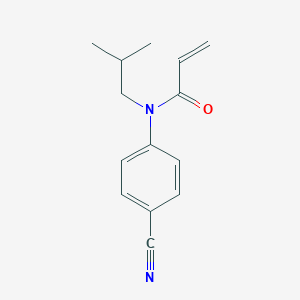

N-(4-Cyanophenyl)-N-(2-methylpropyl)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-Cyanophenyl)-N-(2-methylpropyl)prop-2-enamide, also known as CP-55940, is a synthetic cannabinoid that was first synthesized in the 1980s. It has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. In

Applications De Recherche Scientifique

N-(4-Cyanophenyl)-N-(2-methylpropyl)prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. This compound has also been studied for its potential use in the treatment of epilepsy, multiple sclerosis, and other neurological disorders. Additionally, this compound has been investigated for its potential as a treatment for addiction and withdrawal symptoms.

Mécanisme D'action

N-(4-Cyanophenyl)-N-(2-methylpropyl)prop-2-enamide is a potent agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors with high affinity and activates them, leading to the downstream effects of the compound. CB1 receptors are primarily found in the central nervous system, while CB2 receptors are primarily found in the immune system. Activation of CB1 receptors leads to the analgesic and psychoactive effects of this compound, while activation of CB2 receptors leads to the anti-inflammatory effects.

Biochemical and Physiological Effects:

This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to have potent analgesic effects, with studies showing that it is more effective than morphine in certain pain models. This compound has also been shown to have anti-inflammatory effects, with studies showing that it can reduce inflammation in models of arthritis and other inflammatory conditions. Additionally, this compound has been shown to have neuroprotective effects, with studies showing that it can protect against neuronal damage in models of stroke and traumatic brain injury.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-Cyanophenyl)-N-(2-methylpropyl)prop-2-enamide has several advantages for use in lab experiments. It is a potent and selective agonist of the cannabinoid receptors, making it a useful tool for studying the endocannabinoid system. Additionally, this compound has a well-established synthesis method and is readily available for research purposes. However, there are also limitations to the use of this compound in lab experiments. It is a highly potent compound, and care must be taken to ensure that appropriate safety measures are in place. Additionally, the effects of this compound can be complex and difficult to interpret, particularly in vivo.

Orientations Futures

There are several future directions for research on N-(4-Cyanophenyl)-N-(2-methylpropyl)prop-2-enamide. One area of interest is the potential use of this compound in the treatment of addiction and withdrawal symptoms. Another area of interest is the development of more selective agonists of the cannabinoid receptors, which could lead to more targeted therapeutic applications. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, particularly in the context of different disease states.

Méthodes De Synthèse

N-(4-Cyanophenyl)-N-(2-methylpropyl)prop-2-enamide is synthesized from the reaction of 4-cyanobenzyl chloride with 2-methylpropylamine, followed by the reaction of the resulting intermediate with acryloyl chloride. The final product is obtained through purification by column chromatography. The synthesis method of this compound has been well-established, and the compound is readily available for research purposes.

Propriétés

IUPAC Name |

N-(4-cyanophenyl)-N-(2-methylpropyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-4-14(17)16(10-11(2)3)13-7-5-12(9-15)6-8-13/h4-8,11H,1,10H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQMQHWCXBZWOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(C1=CC=C(C=C1)C#N)C(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl {1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2389389.png)

![2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2389390.png)

![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxybenzyl)propanamide](/img/structure/B2389391.png)

![N-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenecarboxamide](/img/structure/B2389395.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2389398.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone](/img/structure/B2389399.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(3-methoxypropyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2389400.png)

![(E)-4-(Dimethylamino)-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-N-methylbut-2-enamide](/img/structure/B2389401.png)

![4-(diethylsulfamoyl)-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2389402.png)

![1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B2389405.png)

![methyl [6-chloro-7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B2389406.png)